molecular formula C20H12N2O5S B2659587 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-91-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2659587
CAS No.: 361478-91-3
M. Wt: 392.39
InChI Key: BNIOFYZYROOTFM-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene carboxamide core linked to a thiazole ring substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group. This scaffold combines electron-rich aromatic systems (chromene and benzodioxole) with a thiazole moiety, which is often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5S/c23-14-8-18(27-15-4-2-1-3-12(14)15)19(24)22-20-21-13(9-28-20)11-5-6-16-17(7-11)26-10-25-16/h1-9H,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIOFYZYROOTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, a complex organic compound, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and various biological activities, including anticancer and antimicrobial properties.

Structural Characteristics

The compound features several notable structural elements that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biological activities, particularly in enzyme inhibition and modulation of signaling pathways.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties due to its ability to interact with cellular targets.
  • Chromene Structure : The chromene moiety is recognized for a broad range of biological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is critical for cancer therapy.
  • Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis.
  • Interaction with Receptors : The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The thiazole and dioxole components enhance these effects through enzyme modulation and signaling pathway interference.

Case Study Example :
A study on derivatives of thiazole compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential of similar compounds like this compound in cancer treatment .

Antimicrobial Effects

Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth; targets cellular pathways,
AntimicrobialPotential antimicrobial properties; requires further investigation ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Carboxamide Cores

N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
  • Structure : Features a cyclopropane carboxamide instead of a chromene carboxamide, with a biphenyl-pyridinyl substituent on the thiazole .
  • Synthesis : Prepared via HATU/DIPEA-mediated coupling, yielding >95% purity after HPLC purification. Molecular weight: 591.14 g/mol (HRMS-validated) .
  • Comparison : The cyclopropane ring may enhance metabolic stability compared to the chromene system, while the pyridinyl group introduces polar interactions.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Structure : Retains the benzodioxole and thiazole-carboxamide core but substitutes the chromene with a methylbenzoyl group .

Analogues with Chromene or Benzodioxole Modifications

N-(5-(1,3-Benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-oxochromene-2-carboxamide
  • Structure: Replaces the thiazole with a thiophene ring and introduces a cyano group .
  • Comparison: The thiophene core may alter electronic properties, while the cyanomethyl group could influence binding affinity in biological targets.
D14–D20 Penta-2,4-dienamide Derivatives
  • Examples: D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide D15: Substituted with 3-(benzyloxy)phenyl .
  • Physical Properties :

    Compound Yield (%) Melting Point (°C)
    D14 13.7 208.9–211.3
    D15 21.7 191.0–192.0
    D16 21.3 231.4–233.5
  • Comparison : The conjugated diene system in D14–D20 introduces rigidity, contrasting with the chromene’s fused ring system. Lower yields (13.7–24.8%) suggest synthetic challenges compared to cyclopropane derivatives (20–43% yields) .

Substituent-Driven Variations

Piperazine/Thiadiazole Hybrids (e.g., ASN90)
  • Structure : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide .
  • Comparison : The piperazine-thiadiazole scaffold diverges significantly but retains the benzodioxole group. Such modifications are common in central nervous system-targeted drugs due to improved blood-brain barrier penetration.
Cyclopropane Derivatives (e.g., Compounds 74 and 75)
  • Examples :
    • 74 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
    • 75 : Substituted with 3-methoxybenzoyl .
  • Synthesis : Yields range from 20% (74) to 43% (75), highlighting the impact of electron-donating methoxy groups on reaction efficiency .

Key Findings and Trends

Structural Flexibility : The benzodioxole-thiazole-carboxamide scaffold tolerates diverse substituents (e.g., chromene, cyclopropane, thiophene), enabling tailored physicochemical properties.

Synthetic Yields : Cyclopropane derivatives (20–43%) generally outperform dienamides (13.7–24.8%), suggesting steric and electronic factors influence reaction efficiency .

Thermal Stability: Higher melting points in dienamides (e.g., D16: 231.4–233.5°C) vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-oxo-4H-chromene-2-carboxylic acid derivatives with 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiazole intermediates. Key steps include:

  • Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid moiety for amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency under inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) yields high-purity products .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions and absence of impurities. For example, aromatic protons in the benzodioxole ring appear as doublets near δ 6.8–7.2 ppm, while the chromene carbonyl resonates at δ 175–180 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 449.08) .
  • Melting Point Analysis : Sharp melting points (e.g., 157–158°C) indicate purity .

Q. What preliminary biological assays are recommended to screen for anticancer activity?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination. Compare activity to reference compounds like doxorubicin .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation studies validate pro-apoptotic mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s antitumor efficacy?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the thiazole C-5 position to enhance electrophilicity and target binding .
  • Chromene Modifications : Replace the 4-oxo group with thiocarbonyl or sulfonamide moieties to alter pharmacokinetic properties .
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like tubulin or topoisomerase II, guided by crystallographic data of similar analogs .

Q. What experimental and computational strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .
  • Free Energy Calculations : Molecular dynamics simulations (e.g., AMBER) quantify binding affinity differences caused by minor structural variations .

Q. How can crystallographic data enhance understanding of the compound’s mechanism of action?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve the 3D structure to identify key hydrogen bonds (e.g., between the chromene carbonyl and kinase active sites). For example, SHELXL refinement (via Olex2) can achieve R-factors < 0.05 for high-resolution data .
  • Electron Density Maps : Analyze π-π stacking interactions between the benzodioxole ring and aromatic residues in target proteins .

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